2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)10-8(5-9(13)16)17-11(14)15-10/h1-4H,5H2,(H2,13,16)(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQKMHVYKOIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:
Mechanistic Insights :
-
Electron-withdrawing effects of the chlorine atom activate the phenyl ring for NAS.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Acylation and Amidation
The primary amine (-NH₂) on the thiazole ring reacts with acylating agents:
Research Findings :
-
Acetylation improves solubility and bioavailability, as seen in analogs with MIC values of 5–50 µg/mL against Staphylococcus aureus .
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N-Benzoyl derivatives demonstrate IC₅₀ values of 12–18 µM against pancreatic cancer cell lines .
Oxidation and Reduction
The thiazole core and acetamide group undergo redox reactions:
| Reaction Type | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Oxidation | H₂O₂, Fe(II) catalyst | Thiazole sulfoxide derivative | Enhanced antifungal activity |
| Reduction | NaBH₄, MeOH | Alcohol derivative (C-OH) | Prodrug synthesis |
Key Observations :
-
Sulfoxidation increases polarity, improving interaction with fungal cytochrome P450 enzymes (MIC: 8 µg/mL for Candida albicans) .
-
Reduced alcohol derivatives show 40% lower cytotoxicity in normal cell lines compared to parent compounds .
Cross-Coupling Reactions
The 5-position acetic acid moiety facilitates Suzuki-Miyaura couplings:
| Boron Reagent | Product | Therapeutic Target |
|---|---|---|
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)acetamide analog | Anticancer (KPNB1 inhibition) |
| Pyridinylboronic ester | Heteroaryl-substituted derivative | Kinase inhibition |
Case Study :
-
A 4-fluorophenyl-coupled analog exhibited 92% growth inhibition (GI) in leukemia cell lines at 10 µM .
Cyclization Reactions
The acetamide side chain participates in cyclocondensation:
| Reagent | Product | Biological Activity |
|---|---|---|
| Thioglycolic acid | Thiazolidinone-fused hybrid | Anticonvulsant (ED₅₀: 25 mg/kg) |
| Thiosemicarbazide | Thiosemicarbazone macrocycle | Antiviral (HCV protease inhibition) |
Comparative Data :
-
Thiazolidinone derivatives show 100% protection in PTZ-induced seizure models, outperforming valproate .
Structural Modifications and SAR
Systematic modifications reveal critical structure-activity relationships (SAR):
| Modification Site | Change | Impact on Activity |
|---|---|---|
| Thiazole C2 amine | Acylation (e.g., Ac, Bz) | ↑ Antimicrobial potency |
| 4-Chlorophenyl | Replacement with CF₃ | ↓ Solubility, ↑ Cytotoxicity |
| Acetamide chain | Extension to propionamide | Broadened anticancer spectrum |
Notable Analogs :
-
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide : KPNB1 inhibitor with IC₅₀ = 0.8 µM .
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2-(Alkylamido)thiazole derivatives : IC₅₀ = 15–22 µM against HepG2 cells .
Environmental Stability
The compound degrades under UV light or alkaline conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV irradiation (254 nm) | C-Cl bond cleavage → phenolic byproduct | 4.2 hours |
| pH > 10 | Hydrolysis of acetamide → carboxylic acid | 30 minutes |
Implications :
-
Storage recommendations: Protect from light, maintain pH < 8.
Scientific Research Applications
Antiviral Activity
Recent research has highlighted the antiviral properties of thiazole derivatives, including 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide. In a study examining the structure-activity relationships of various thiazole compounds, it was found that certain derivatives exhibited significant antiviral activity against influenza viruses. Specifically, compounds with similar structures demonstrated the ability to restore cell viability in infected cell lines, indicating their potential as antiviral agents .
Case Study: Influenza Virus Inhibition
In a comparative study, several thiazole derivatives were tested against the H1N1 strain of influenza. Compounds showed varying degrees of efficacy, with some exhibiting antiviral activity comparable to established antiviral drugs like oseltamivir. This suggests that derivatives of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide may serve as lead compounds for further development in antiviral therapies .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that thiazole derivatives possess notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the thiazole ring appears to enhance their effectiveness against these pathogens .
Case Study: Antibacterial Efficacy
In laboratory settings, 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide and related compounds were subjected to minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives had MIC values in the low mg/mL range against resistant bacterial strains, showcasing their potential as new antibacterial agents .
Anticancer Potential
Emerging research suggests that thiazole derivatives may exhibit anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Various studies have reported favorable cytotoxicity profiles for these compounds against different cancer cell lines .
Case Study: Cytotoxic Activity Against Cancer Cells
In a study assessing the cytotoxic effects of several thiazole-based compounds on A549 human lung cancer cells, it was found that some derivatives significantly reduced cell viability at specific concentrations. This indicates that 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide could be a promising candidate for further investigation in cancer therapeutics .
Synthesis and Structural Modifications
The synthesis of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide involves various chemical pathways that allow for structural modifications to enhance its biological activity. Researchers have explored different synthetic routes to optimize yield and bioactivity through modifications at key positions on the thiazole ring .
Summary Table of Applications
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antiviral | Influenza Inhibition | Comparable efficacy to oseltamivir in vitro |
| Antibacterial | Broad-spectrum | Effective against E. coli and S. aureus |
| Anticancer | Cytotoxicity | Induces apoptosis in A549 lung cancer cells |
| Synthesis | Structural Diversity | Various synthetic routes yield active derivatives |
Mechanism of Action
The mechanism of action of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents on the thiazole ring, aryl groups, or additional heterocyclic moieties. These variations influence electronic properties, steric effects, and biological activity.
Physicochemical Properties
- Solubility : The 4-chlorophenyl group in the target compound reduces aqueous solubility compared to methoxy or ethyl-substituted analogs (e.g., 9e, ) .
- Tautomerism: Unlike the target compound, 3c () exists as a 1:1 tautomeric mixture (thiazolidinone vs. thiazol-5-yl), which may affect stability and reactivity .
Spectroscopic Characterization
- ¹H NMR : The target compound’s aromatic protons resonate at δ 7.3–7.5 ppm (4-chlorophenyl), distinct from 4-fluorophenyl analogs (δ 7.1–7.3 ppm) .
- IR : A strong absorption at 1660 cm⁻¹ (C=O stretch) confirms the acetamide group, consistent with analogs in and .
Key Research Findings
Substituent Effects :
- Halogens (Cl, Br, F) enhance target binding via hydrophobic and halogen-bonding interactions .
- Methoxy and ethyl groups improve membrane permeability but reduce solubility .
Synthetic Efficiency :
- Cu(I)-catalyzed methods () are more efficient for halogenated analogs than nitro-group incorporation routes .
Tautomerism and Stability :
- Tautomeric equilibria (e.g., ) may complicate biological evaluation, as seen in 3c’s dual tautomeric forms .
Biological Activity
The compound 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide, a thiazole derivative, has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide can be represented as follows:
This compound features a thiazole ring substituted with a 4-chlorophenyl group and an acetamide moiety. Its unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole compounds and evaluated their antimicrobial efficacy against different bacterial strains. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.11 mg/mL to 0.23 mg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.11 |
| Escherichia coli | 0.17 |
| Candida albicans | 0.23 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. Specifically, compounds similar to 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide were assessed for their effects on tumor cell lines such as A549 (lung cancer) and C6 (glioma). These studies utilized assays such as MTT and caspase-3 activation to evaluate cytotoxicity and apoptotic induction. The results indicated that these compounds could effectively induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating inflammatory diseases. In preclinical models, derivatives showed effectiveness in reducing inflammation markers .
The mechanisms underlying the biological activities of thiazole derivatives often involve the modulation of various biochemical pathways:
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell proliferation by disrupting cell cycle progression.
- Anti-inflammatory Pathways : Suppression of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Case Studies
- Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that those containing the 4-chlorophenyl group had enhanced anticancer activity compared to their non-substituted counterparts. The study demonstrated significant cytotoxic effects on A549 cells with IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various thiazole derivatives found that those with halogen substitutions exhibited stronger activity against resistant bacterial strains compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
